Cas no 90884-12-1 (Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]-)

Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]- structure
90884-12-1 structure
Product name:Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]-
CAS No:90884-12-1
MF:C29H27N
MW:389.53138
CID:788337
PubChem ID:54229592

Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]-
    • 4-methyl-N-(4-methylphenyl)-N-[4-[2-(4-methylphenyl)ethenyl]phenyl]aniline
    • N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]benzenamine
    • 90884-12-1
    • SCHEMBL5492449
    • 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline
    • DTXSID10709916
    • N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl) ethenyl]benzenamine
    • QIHJIPVNXXFGEW-UHFFFAOYSA-N
    • Inchi: InChI=1S/C29H27N/c1-22-4-10-25(11-5-22)12-13-26-14-20-29(21-15-26)30(27-16-6-23(2)7-17-27)28-18-8-24(3)9-19-28/h4-21H,1-3H3
    • InChI Key: QIHJIPVNXXFGEW-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Computed Properties

  • Exact Mass: 389.214
  • Monoisotopic Mass: 389.214
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 8.5
  • Topological Polar Surface Area: 3.2A^2

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